

# H-D-Glu(OtBu)-OH chemical properties and structure

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## Compound of Interest

Compound Name: *H-D-Glu(OtBu)-OH*

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An In-depth Technical Guide to **H-D-Glu(OtBu)-OH**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **H-D-Glu(OtBu)-OH**, also known as D-Glutamic acid  $\gamma$ -tert-butyl ester. This compound is a critical building block in peptide synthesis and plays a significant role in pharmaceutical and biochemical research.

## Chemical Identity and Structure

**H-D-Glu(OtBu)-OH** is a derivative of D-glutamic acid where the side-chain (gamma) carboxylic acid is protected by a tert-butyl ester group. This protection is crucial in synthetic chemistry, particularly in peptide synthesis, to prevent the side chain from participating in unintended reactions.

- IUPAC Name: (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[1]
- Synonyms: D-Glu(OtBu)-OH, D-Glutamic acid  $\gamma$ -tert-butyl ester, D-Glutamic acid 5-tert-butyl ester[1][2][3]
- CAS Number: 45125-00-6[2][4][5]
- Chemical Formula:  $C_9H_{17}NO_4$ [2][4][6]

The structure consists of a D-glutamic acid core with a tert-butyl group ester-linked to the gamma-carboxyl functional group.

## Physicochemical Properties

The physicochemical properties of **H-D-Glu(OtBu)-OH** make it a stable and versatile reagent for various applications. Quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	203.24 g/mol	[1][4][7]
Appearance	White to off-white crystalline solid/powder	[2][7]
Melting Point	> 150 °C (decomposes)	[2]
Solubility	Slightly soluble in water. Soluble in various organic solvents such as DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.	[3][4][7]
Optical Rotation	$[\alpha]^{20}_D = -8.5^\circ$ to $-10.5^\circ$	[2]
Purity	Typically $\geq 98\%$ or $\geq 99\%$	[2]

## Key Applications in Research and Development

**H-D-Glu(OtBu)-OH** is a valuable compound with diverse applications in scientific research and pharmaceutical development.

- **Peptide Synthesis:** Its primary application is as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[8] The tert-butyl ester on the side chain is stable under the basic conditions used for Fmoc group removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage step.[8] This orthogonality is fundamental to modern peptide synthesis strategies.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various pharmaceuticals.<sup>[2][9]</sup> Given its relationship to glutamic acid, a major neurotransmitter, it is often used in the development of drugs targeting neurological disorders.<sup>[2][10]</sup>
- **Biochemical Research:** The compound is utilized in studies related to amino acid metabolism and protein synthesis, helping researchers to better understand cellular processes.<sup>[2]</sup>

## Experimental Protocols

Detailed experimental methodologies are critical for the successful application and analysis of **H-D-Glu(OtBu)-OH**. Below are generalized protocols for common analytical techniques used to verify the quality of this compound.

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method to assess the purity of **H-D-Glu(OtBu)-OH**.

- **Mobile Phase Preparation:** Prepare an appropriate mobile phase system. A common system for amino acid derivatives is a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).
- **Sample Preparation:** Accurately weigh and dissolve a small amount of **H-D-Glu(OtBu)-OH** in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column.
  - **Flow Rate:** Typically 1.0 mL/min.
  - **Detection:** UV detector at a wavelength of ~210-220 nm.
  - **Injection Volume:** 10-20 µL.
- **Analysis:** Run the sample through the HPLC system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

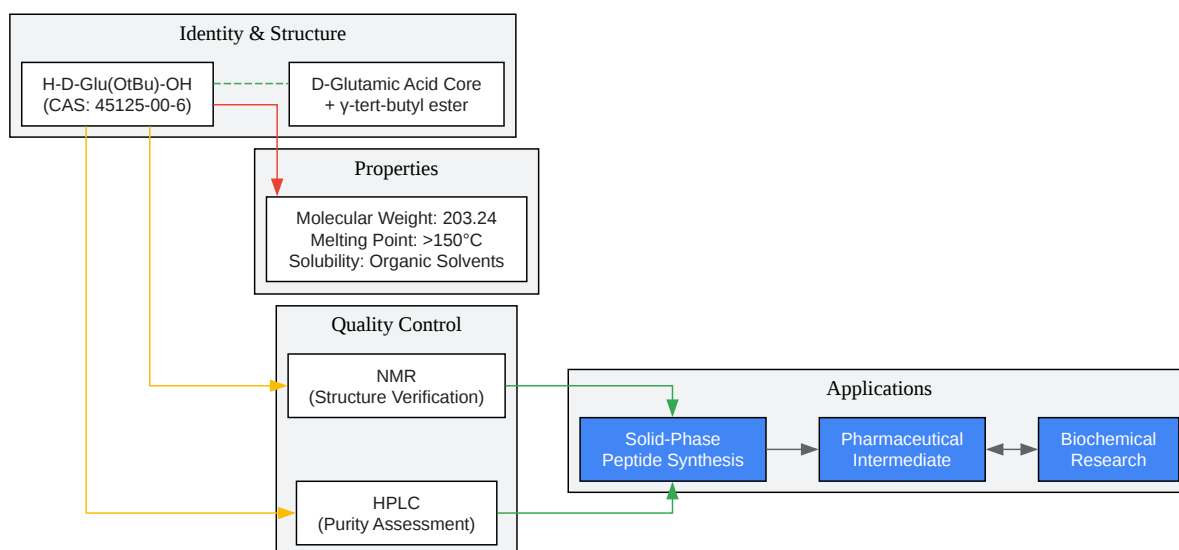
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the compound.

- Sample Preparation: Dissolve 5-10 mg of **H-D-Glu(OtBu)-OH** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O with a pH adjustment).
- Data Acquisition: Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
  - <sup>1</sup>H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the alpha-proton, and the beta and gamma protons of the glutamic acid backbone. The chemical shifts and coupling patterns should be consistent with the expected structure.[\[11\]](#)[\[12\]](#)
  - <sup>13</sup>C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the carbons of the tert-butyl group, and the carbons of the glutamic acid backbone.
- Conclusion: The obtained spectra are compared against reference spectra or predicted chemical shifts to confirm the identity and structural integrity of the compound.

## Logical Relationships and Workflow

The following diagram illustrates the central role of **H-D-Glu(OtBu)-OH**, connecting its fundamental properties to its analysis and primary applications.



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Caption: Overview of **H-D-Glu(OtBu)-OH** from identity to application.

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